molecular formula C10H11BrN2 B14039208 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-

Cat. No.: B14039208
M. Wt: 239.11 g/mol
InChI Key: GLLYGBRAYNZTET-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)- (CAS: Not explicitly provided; structurally related to compounds in ) is a brominated derivative of the 7-azaindole scaffold. It features a bromine atom at the 4-position and an isopropyl group at the 2-position of the pyrrolopyridine core.

Properties

IUPAC Name

4-bromo-2-propan-2-yl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6(2)9-5-7-8(11)3-4-12-10(7)13-9/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLYGBRAYNZTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=CN=C2N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki Coupling-Based Synthesis

A primary method for synthesizing substituted 1H-Pyrrolo[2,3-b]pyridine derivatives, including the 4-bromo-2-(1-methylethyl) variant, involves Suzuki-Miyaura cross-coupling reactions. This approach uses 5-bromo-7-azaindole (a synonym for 1H-pyrrolo[2,3-b]pyridine) as a key intermediate.

  • Procedure:

    • The 5-bromo-7-azaindole is reacted with an appropriate boronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II).
    • Potassium carbonate serves as the base.
    • The solvent system typically is a mixture of dioxane and water (approximately 2.5:1).
    • The reaction is conducted under nitrogen atmosphere at temperatures ranging from 80 °C to reflux for 1 to 16 hours.
  • Workup:

    • After reaction completion, acidification with hydrochloric acid and extraction with ethyl acetate is performed.
    • Organic layers are dried over sodium sulfate and concentrated.
    • Ion exchange resin treatment (e.g., DOWEX 50WX2-400) may be used to purify the product.
  • Outcome:

    • This method efficiently forms arylated pyrrolo[2,3-b]pyridine intermediates, which can be further functionalized.

Bromination of Intermediates

Selective bromination at the 4-position (or 3-position depending on numbering) of the pyrrolo[2,3-b]pyridine ring is crucial to introduce the 4-bromo substituent.

  • Reagents and Conditions:

    • Bromine in chloroform at 0 °C to room temperature for 10 to 60 minutes.
    • Alternatively, N-bromosuccinimide (NBS) with a base such as triethylamine in dichloromethane or tetrahydrofuran (THF) at room temperature for 1 to 16 hours.
  • Purpose:

    • This step introduces the bromine atom necessary for subsequent cross-coupling or functional group transformations.

Introduction of the 2-(1-methylethyl) Group

The 2-(1-methylethyl) substituent (isopropyl group) can be introduced via alkylation or by using substituted boronic acids in the Suzuki coupling step.

  • Method:

    • Using an isopropyl-substituted boronic acid or equivalent reagent in the Suzuki coupling to install the alkyl group directly on the pyrrolo[2,3-b]pyridine core.
  • Alternative Routes:

    • Alkylation of the pyrrolo[2,3-b]pyridine at the 2-position using alkyl halides under basic conditions may also be possible but less commonly reported for this specific compound.

Summary of a Representative Synthetic Sequence

Step Reaction Type Reagents/Conditions Purpose Yield/Notes
1 Suzuki Coupling 5-bromo-7-azaindole, isopropylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C, N2 atmosphere, 1-16 h Formation of 2-(1-methylethyl)-7-azaindole derivative Moderate to high yields reported
2 Bromination Br2 in CHCl3 or NBS/triethylamine in DCM or THF, 0 °C to RT, 10 min to 16 h Introduction of 4-bromo substituent Controlled bromination, selectivity critical
3 Purification Acid workup, extraction, drying, ion exchange resin treatment Removal of impurities and isolation High purity product obtained

Additional Notes

  • While total synthesis of related pyrroloquinoline alkaloids involves more complex sequences (e.g., electrocyclization of carbodiimides), these are less relevant for the direct preparation of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-.

  • The described synthetic methods are adaptable and have been utilized in medicinal chemistry for kinase inhibitor development, underscoring their practical importance.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)- involves its interaction with specific molecular targets. For instance, it can bind to the ATP-binding site of fibroblast growth factor receptors, inhibiting their activity. This inhibition can lead to the suppression of cancer cell proliferation and migration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Bromine Position : Bromine at the 4-position (target compound) vs. 5-position (e.g., 5-bromo derivatives) alters electronic properties and reactivity. The 4-bromo derivative is more reactive toward cross-coupling reactions due to proximity to the nitrogen lone pair.
  • N1-Substituents : Methyl (compound 22) or bulky groups like triisopropylsilyl () affect solubility and metabolic stability. The target compound’s isopropyl group balances lipophilicity and steric hindrance.
  • Functional Groups: Electron-withdrawing groups (e.g., cyano in 21f) enhance kinase binding affinity, while methoxyphenyl (compound 21e) improves hydrophobic pocket interactions.

Physicochemical and Toxicological Properties

  • Toxicity: Limited data exist for the target compound, but brominated pyrrolopyridines generally require careful handling (e.g., 5-bromo-2-ethyl derivative has undefined LD₅₀). Related compounds show moderate acute toxicity (e.g., LD₅₀ 490 mg/kg in mice for 7-azaindole).

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives, including 4-bromo-2-(1-methylethyl)-, are of significant interest in medicinal chemistry due to their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

  • Chemical Name: 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-
  • Molecular Formula: C₈H₇BrN₂
  • Molecular Weight: 211.06 g/mol
  • CAS Number: 1014613-64-9

Biological Activities

1H-Pyrrolo[2,3-b]pyridine derivatives exhibit a wide range of biological activities:

  • Anticancer Activity: Compounds in this class have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For instance, studies indicate that pyrrolo[2,3-b]pyridine derivatives can target specific kinases involved in cancer progression, demonstrating efficacy against breast and ovarian cancer cells .
  • Anticonvulsant Effects: Research has highlighted the anticonvulsant potential of these compounds, suggesting they may modulate neurotransmitter systems to reduce seizure activity .
  • Anti-inflammatory Properties: The anti-inflammatory effects of pyrrolo[2,3-b]pyridines have been attributed to their ability to inhibit pro-inflammatory cytokines and pathways .
  • Antimicrobial and Antiviral Activities: Some derivatives have demonstrated activity against bacterial and viral pathogens, indicating potential for development as antimicrobial agents .

The biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives are often linked to their ability to interact with various molecular targets:

  • Kinase Inhibition: Many compounds act as inhibitors of SGK-1 kinase, a target implicated in several diseases including cancer and metabolic disorders .
  • Modulation of Neurotransmitter Systems: The anticonvulsant properties are believed to arise from interactions with GABAergic and glutamatergic systems .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several pyrrolo[2,3-b]pyridine derivatives on ovarian cancer cell lines. The results indicated that certain modifications to the pyridine ring significantly enhanced cytotoxicity while maintaining low toxicity to non-cancerous cells .

CompoundIC50 (µM)Selectivity Ratio
Compound A5.010
Compound B8.08
Compound C12.06

Study 2: Anticonvulsant Activity

In a preclinical model, a specific derivative exhibited significant anticonvulsant effects compared to standard treatments. The mechanism was linked to enhanced GABA receptor activity .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-bromo-2-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine?

Answer:
The synthesis typically involves nucleophilic substitution and alkylation reactions. For example:

  • N1-Alkylation : Alkylation of the pyrrolo[2,3-b]pyridine core using alkyl halides (e.g., isopropyl bromide) under basic conditions (KOH or NaH) in solvents like THF. Tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻) is often used as a phase-transfer catalyst to enhance reactivity .
  • Bromination : Introduction of bromine at the 4-position via electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .
  • Purification : Silica gel chromatography or recrystallization is employed to isolate the final product.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns and purity. For instance, the isopropyl group shows characteristic doublets and septets in ¹H NMR .
  • Mass Spectrometry (MS) : Validates molecular weight and isotopic patterns (e.g., bromine’s distinct isotope signature) .
  • IR Spectroscopy : Identifies functional groups, such as N–H stretches in the pyrrolo[2,3-b]pyridine ring .

Advanced: How can researchers optimize FGFR inhibitory activity while minimizing off-target effects?

Answer:

  • Structure-Based Design : Modify substituents to enhance interactions with FGFR’s ATP-binding pocket. For example:
    • Hydrogen Bonding : Introduce groups at the 5-position (e.g., trifluoromethyl) to form hydrogen bonds with Gly485 in FGFR1 .
    • Hydrophobic Pocket Targeting : Replace methoxyphenyl with bulkier substituents to improve binding affinity .
  • Selectivity Screening : Test against FGFR1–4 isoforms and unrelated kinases (e.g., VEGFR, EGFR) to identify selective derivatives. Compound 4h (FGFR1 IC₅₀ = 7 nM vs. FGFR4 IC₅₀ = 712 nM) exemplifies isoform selectivity .

Table 1 : FGFR Inhibitory Activity of Representative Derivatives

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h7925712
Data sourced from Su et al. (2021)

Advanced: How should contradictory data between in vitro potency and in vivo efficacy be addressed?

Answer:

  • Pharmacokinetic Profiling : Assess solubility, metabolic stability, and plasma protein binding. Poor bioavailability often underlies efficacy gaps.
  • Formulation Adjustments : Use prodrug strategies or nanoparticle carriers to enhance solubility .
  • Animal Model Validation : Ensure tumor models (e.g., 4T1 breast cancer in mice) recapitulate human FGFR signaling pathways. Compound 4h reduced 4T1 cell proliferation and metastasis in vitro but may require dose optimization for in vivo translation .

Advanced: What strategies mitigate toxicity concerns during preclinical development?

Answer:

  • Cytotoxicity Screening : Test against non-cancerous cell lines (e.g., HEK293) to identify selective apoptosis in cancer cells .
  • Metabolite Identification : Use LC-MS to detect reactive intermediates that may cause off-target toxicity.
  • In Silico Predictions : Apply tools like ADMET Predictor™ to forecast hepatotoxicity or cardiotoxicity risks based on structural features .

Basic: What biological activities are associated with this compound?

Answer:

  • FGFR Inhibition : Blocks FGFR1–3 signaling, suppressing cancer cell proliferation and migration .
  • Apoptosis Induction : Activates caspase-3/7 pathways in 4T1 breast cancer cells .
  • Anti-Metastatic Effects : Inhibits MMP-9 expression, reducing cell invasion .

Advanced: How do structural modifications influence isoform selectivity (e.g., FGFR1 vs. FGFR4)?

Answer:

  • Gatekeeper Residue Analysis : FGFR4’s larger gatekeeper (Val550 vs. Ala564 in FGFR1) reduces steric compatibility with bulkier substituents.
  • Electrostatic Interactions : Polar groups (e.g., -OH, -NH₂) improve FGFR1 binding but may clash with FGFR4’s hydrophobic residues .

Basic: What computational tools aid in designing derivatives?

Answer:

  • Molecular Docking : Software like AutoDock Vina predicts binding modes with FGFR1 (PDB: 4RWJ) .
  • QSAR Modeling : Correlates substituent properties (e.g., logP, polar surface area) with bioactivity to guide synthesis .

Advanced: How can regioselective functionalization be achieved at the 4-position?

Answer:

  • Directed Metallation : Use directing groups (e.g., -SiMe₃) to position bromine selectively .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids post-bromination enables diversification .

Basic: What are the stability considerations for this compound?

Answer:

  • Light Sensitivity : Brominated heterocycles may degrade under UV light; store in amber vials.
  • Moisture Sensitivity : Hygroscopic substituents (e.g., isopropyl) require anhydrous storage .

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